Antimony(3+) trinitrate

Descripción general

Descripción

Antimony(3+) trinitrate, also known as antimony nitrate, is a chemical compound with the formula Sb(NO₃)₃. It is a crystalline solid that is highly soluble in water and is known for its oxidizing properties. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other antimony compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Antimony(3+) trinitrate can be synthesized by reacting antimony(III) oxide (Sb₂O₃) with concentrated nitric acid (HNO₃) at elevated temperatures. The reaction typically occurs at around 110°C, resulting in the formation of this compound and water as by-products.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony(III) oxide with nitric acid. The process requires careful handling of the reactants and control of reaction conditions to ensure the purity and yield of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize organic compounds, leading to the formation of various oxidation products.

Reduction: In the presence of reducing agents, this compound can be reduced to antimony(III) oxide or elemental antimony.

Substitution: This compound can participate in substitution reactions, where the nitrate groups are replaced by other ligands or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing conditions involve the use of this compound in acidic media.

Reduction: Reducing agents such as hydrogen gas or metals like aluminum and iron can be used under controlled conditions.

Substitution: Various ligands or nucleophiles can be introduced to replace the nitrate groups under specific reaction conditions

Major Products Formed:

Oxidation: Oxidized organic compounds and antimony oxides.

Reduction: Antimony(III) oxide and elemental antimony.

Substitution: Compounds with substituted ligands or functional groups.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Flame Retardants | Used as a synergistic agent in combination with halogenated compounds to enhance flame resistance. |

| Catalysis | Serves as a catalyst in the production of polymers such as polyethylene terephthalate (PET). |

| Environmental Remediation | Potential use in the treatment of contaminated water through redox reactions involving antimony. |

| Pigments and Dyes | Acts as an opacifying agent in ceramics and glass manufacturing. |

Flame Retardants

Antimony(III) trinitrate is primarily used as a flame retardant synergist. When combined with halogenated compounds, it enhances the flame-retardant properties of various materials, including plastics and textiles. This application is crucial in industries where fire safety is paramount, such as construction and automotive manufacturing.

- Mechanism : The compound works by promoting char formation and reducing flammability when exposed to heat. The synergistic effect with halogens helps in forming less flammable chars that inhibit combustion processes .

Catalysis

In polymer chemistry, antimony(III) trinitrate serves as an effective catalyst for the production of PET. Its role in catalyzing polycondensation reactions is vital for producing high-quality polyester fibers and resins.

- Process : The catalytic activity of antimony(III) trinitrate facilitates the reaction between diols and dicarboxylic acids, leading to the formation of long-chain polymers essential for textile and packaging applications .

Environmental Remediation

Recent studies have indicated that antimony(III) can be involved in biogeochemical cycles, particularly in the reduction of nitrates in contaminated environments. This application is significant for detoxifying environments affected by heavy metal pollution.

- Research Findings : A study demonstrated that Sb(III) could serve as an electron donor for nitrate reduction, which is crucial for microbial processes that detoxify contaminated sites .

Pigments and Dyes

Antimony(III) trinitrate is also utilized as an opacifying agent in ceramics and glass manufacturing. It contributes to the aesthetic qualities of these materials while enhancing their durability.

- Properties : The compound imparts opacity to glass and ceramics, making it desirable for decorative applications .

Case Study 1: Flame Retardant Efficacy

In a study examining various flame retardants, antimony(III) trinitrate was tested alongside brominated compounds. Results indicated that materials treated with this combination exhibited significantly lower flammability ratings compared to untreated samples.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted on sites contaminated with heavy metals showed promising results when utilizing antimony(III) trinitrate for remediation. The study found that its application led to a notable decrease in both antimony and nitrate levels over time.

Mecanismo De Acción

The mechanism of action of antimony(3+) trinitrate involves its ability to act as an oxidizing agent. It can interact with various substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. In biological systems, antimony compounds can interact with cellular components, leading to oxidative stress and potential therapeutic effects .

Comparación Con Compuestos Similares

Antimony(III) oxide (Sb₂O₃): A common antimony compound used in various applications, including as a flame retardant and in the production of other antimony compounds.

Antimony trisulfide (Sb₂S₃):

Antimony trichloride (SbCl₃): Used in the synthesis of other antimony compounds and as a catalyst in organic reactions

Uniqueness: Antimony(3+) trinitrate is unique due to its strong oxidizing properties and its solubility in water, making it suitable for various chemical reactions and industrial applications. Its ability to participate in oxidation, reduction, and substitution reactions sets it apart from other antimony compounds .

Actividad Biológica

Antimony(III) trinitrate (Sb(NO₃)₃) is a compound of antimony that has garnered attention due to its potential biological activities. This article discusses its biological activity, including toxicological profiles, effects on laboratory animals, and relevant research findings.

Antimony(III) trinitrate is a trivalent form of antimony, which is known to exhibit different biological behaviors compared to its pentavalent counterpart. The compound's solubility and reactivity in biological systems are significant factors influencing its toxicity and biological activity.

Toxicological Profile

- Absorption and Distribution : Antimony(III) can easily penetrate cell membranes due to its uncharged state, leading to prolonged retention in biological tissues. Studies indicate that antimony accumulates in the liver, spleen, and bone marrow after exposure .

- Acute Toxicity : The oral LD50 values for antimony compounds vary; for instance, values range from approximately 115 mg/kg in rabbits to 600 mg/kg in mice. In chronic studies, doses as low as 6 mg/kg/day have resulted in hepatocellular degeneration in rats .

- Long-term Effects : Chronic exposure has been linked to lung inflammation and fibrosis in animal studies. Antimony particles accumulate in the lungs, leading to chronic interstitial inflammation and lung clearance impairment .

Biological Activity

Antimony(III) compounds, including antimony(III) trinitrate, have been studied for their biological effects, particularly their potential therapeutic applications.

Antileishmanial Activity

Research has highlighted the antileishmanial properties of antimony compounds. For example, meglumine antimoniate (a related compound) is used clinically against leishmaniasis. The reduction of antimony(V) to antimony(III) within specific organelles of Leishmania species enhances its toxicity against these parasites .

Cellular Mechanisms

Antimony(III) interacts with cellular thiol groups, leading to various biochemical responses:

- Cytotoxicity : Antimony(III) exhibits cytotoxic effects in cultured mammalian cells through mechanisms involving oxidative stress and disruption of cellular homeostasis .

- Additive Toxicity : Studies suggest that when combined with arsenic compounds, antimony(III) may exert additive or sub-additive toxic effects due to similar elimination pathways from cells .

Case Studies

Several studies have investigated the effects of antimony compounds on laboratory animals:

- Poon et al. (1998) : In a 90-day study with Sprague-Dawley rats exposed to varying concentrations of antimony in drinking water, no overt clinical toxicity was observed at lower doses. However, high doses led to significant weight loss and histopathological changes in thyroids .

- NTP Studies : Long-term inhalation studies of antimony trioxide (related compound) demonstrated increased lung weights and chronic inflammation at higher exposure levels. These findings suggest potential respiratory risks associated with prolonged exposure to antimony compounds .

Summary Table of Biological Effects

| Study/Source | Biological Effect | Dosage/Concentration | Observations |

|---|---|---|---|

| Poon et al. (1998) | Hepatocellular degeneration | 6 mg/kg/day | Dose-related increase in liver enzymes |

| NTP Study | Lung inflammation | 30 mg/m³ (inhalation) | Increased lung weights; chronic active inflammation |

| WHO Report | Accumulation in liver and spleen | Various | Long-term retention observed |

Propiedades

IUPAC Name |

antimony(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLDUDBQNVFTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

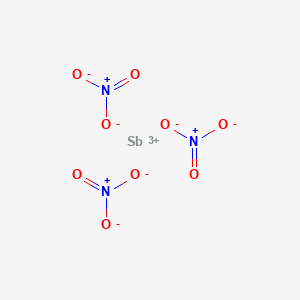

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N3O9Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595187 | |

| Record name | Antimony(3+) trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-96-5 | |

| Record name | Antimony(3+) trinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.